

Application Notes and Protocols: Enzymatic Hydrolysis of Hordein for Functional Ingredients

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Compound of Interest

Compound Name: *Hordein*

Cat. No.: *B15592533*

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Introduction

Hordein, the primary storage protein in barley, is a valuable source of bioactive peptides that can be released through enzymatic hydrolysis. These peptides exhibit a range of functional properties, including antioxidant and angiotensin-I-converting enzyme (ACE) inhibitory activities, making them attractive ingredients for functional foods and pharmaceutical applications. This document provides detailed protocols for the enzymatic hydrolysis of hordein and the subsequent evaluation of the functional properties of the resulting hydrolysates.

Data Presentation

Table 1: Functional Properties of Hordein Hydrolysates Obtained with Different Enzymes

Enzyme	Degree of Hydrolysis (%)	Antioxidant Activity	ACE Inhibitory Activity (IC50)	Key Bioactive Peptides Identified	Reference(s)
Alcalase	5.3 - 25.7%	DPPH scavenging: 48-58% at 0.5 mg/mL; Fe ²⁺ -chelating: 39-73% at 1 mg/mL	Not specified	Not specified	[1]
Flavourzyme	16.4%	DPPH scavenging: 44-70% at 0.5 mg/mL; Fe ²⁺ -chelating: 21-64% at 1 mg/mL	Not specified	Not specified	[1]
Pepsin	Not specified	Increased antioxidative and reducing activities after digestion	Not specified	Not specified	[2]
Trypsin	Not specified	Increased antioxidative and reducing activities after digestion	Not specified	Not specified	[2]
Papain	Not specified	Not specified	Moderate activity	Not specified	[3]
Orientase	Not specified	Not specified	Strong activity; QQP: QQP		[3][4]

40 μ M

Pepsin- Trypsin	Not specified	Not specified	Not specified	QPYPQ (antioxidant)	[5]
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Experimental Protocols

Hordein Extraction from Barley Flour

This protocol describes a common method for extracting hordein from barley flour.

Materials:

- Barley flour
- Isopropanol (55% v/v)
- 2-Mercaptoethanol (optional, as a reducing agent)
- Centrifuge
- Magnetic stirrer and stir plate
- Filtration apparatus (e.g., Whatman No. 1 filter paper)
- Rotary evaporator or freeze-dryer

Procedure:

- Defatting (Optional but Recommended): To remove lipids, suspend the barley flour in hexane or a similar non-polar solvent at a 1:5 (w/v) ratio. Stir for 1 hour at room temperature.
- Filter the mixture and air-dry the flour to remove residual solvent.
- Hordein Extraction: Suspend the defatted barley flour in 55% (v/v) isopropanol at a 1:10 (w/v) ratio. For enhanced extraction of certain hordein fractions, 2-mercaptoethanol can be added to the isopropanol solution to a final concentration of 1-2% (v/v).
- Stir the suspension for 2 hours at room temperature.

- **Centrifugation:** Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the insoluble material.
- **Supernatant Collection:** Carefully decant and collect the supernatant, which contains the extracted hordein.
- **Solvent Removal:** Remove the isopropanol from the supernatant using a rotary evaporator at 40°C or by freeze-drying.
- The resulting dried powder is the hordein extract. Store at -20°C until further use.

Enzymatic Hydrolysis of Hordein

This protocol provides a general framework for the enzymatic hydrolysis of hordein. Specific conditions for Alcalase and Flavourzyme are provided as examples.

Materials:

- Hordein extract
- Proteolytic enzyme (e.g., Alcalase, Flavourzyme)
- pH meter
- Water bath or incubator with temperature control
- Sodium hydroxide (NaOH) solution (0.5 M or 1 M) for pH adjustment
- Hydrochloric acid (HCl) solution (0.5 M or 1 M) for pH adjustment

Procedure:

- **Substrate Preparation:** Prepare a hordein solution (e.g., 5% w/v) in deionized water.
- **pH and Temperature Adjustment:** Adjust the pH and temperature of the hordein solution to the optimal conditions for the chosen enzyme (see Table 2).
- **Enzyme Addition:** Add the enzyme to the hordein solution at a specific enzyme-to-substrate (E:S) ratio.

- Hydrolysis: Maintain the reaction at the optimal pH and temperature for a predetermined duration. The pH can be kept constant using a pH-stat by the continuous addition of NaOH.
- Enzyme Inactivation: Terminate the hydrolysis by heating the reaction mixture to 90-95°C for 10-15 minutes to denature the enzyme.
- Cooling and Centrifugation: Cool the hydrolysate to room temperature and centrifuge at 10,000 x g for 20 minutes to remove any insoluble material.
- Supernatant Collection: Collect the supernatant, which is the hordein hydrolysate.
- Storage: The hydrolysate can be used immediately or freeze-dried for long-term storage at -20°C.

Table 2: Recommended Hydrolysis Conditions for Selected Enzymes

Enzyme	Optimal pH	Optimal Temperature (°C)	Recommended E:S Ratio (% w/w)
Alcalase	8.0 - 8.8	55 - 65	1 - 10%
Flavourzyme	6.5 - 7.0	50 - 55	1 - 2%

Determination of the Degree of Hydrolysis (DH)

The degree of hydrolysis is a key parameter that influences the functional properties of the hydrolysates. The O-phthaldialdehyde (OPA) method is a commonly used spectrophotometric assay.

Materials:

- Hordein hydrolysate
- O-phthaldialdehyde (OPA) reagent
- Serine standard solution
- Spectrophotometer

Procedure:

- OPA Reagent Preparation: Dissolve 7.62 g of sodium tetraborate decahydrate and 200 mg of sodium dodecyl sulfate (SDS) in 150 mL of deionized water. Add a solution of 160 mg of OPA in 4 mL of ethanol. Add 400 μ L of β -mercaptoethanol and bring the final volume to 200 mL with deionized water.
- Standard Curve: Prepare a series of serine standard solutions of known concentrations.
- Sample Preparation: Dilute the hordein hydrolysate to an appropriate concentration.
- Reaction: Add 200 μ L of the diluted sample or standard to a microplate well. Add 3 mL of the OPA reagent and mix thoroughly.
- Incubation: Incubate the mixture for 2 minutes at room temperature.
- Absorbance Measurement: Measure the absorbance at 340 nm.
- Calculation: Calculate the DH using the following formula:
 - $DH (\%) = (h / h_{total}) \times 100$
 - Where 'h' is the number of hydrolyzed peptide bonds and 'h_total' is the total number of peptide bonds per protein equivalent.

Functional Assays

Materials:

- Hordein hydrolysate
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Methanol
- Ascorbic acid or Trolox (as a positive control)
- Spectrophotometer or microplate reader

Procedure:

- Sample Preparation: Dissolve the freeze-dried hordein hydrolysate in methanol to prepare a series of concentrations.
- Reaction Mixture: In a microplate well or a cuvette, mix 100 μ L of the sample solution with 100 μ L of the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm. A blank is prepared with methanol instead of the sample.
- Calculation: Calculate the DPPH radical scavenging activity using the following formula:
 - Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture with the sample.

Materials:

- Hordein hydrolysate
- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (7 mM)
- Potassium persulfate solution (2.45 mM)
- Phosphate-buffered saline (PBS), pH 7.4
- Ascorbic acid or Trolox (as a positive control)
- Spectrophotometer or microplate reader

Procedure:

- ABTS Radical Cation (ABTS^{•+}) Preparation: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Working Solution: Dilute the ABTS^{•+} solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
- Sample Preparation: Dissolve the freeze-dried hordein hydrolysate in PBS to prepare a series of concentrations.
- Reaction Mixture: Add 10 μ L of the sample solution to 1 mL of the ABTS^{•+} working solution and mix.
- Incubation: Let the mixture stand at room temperature for 6 minutes.
- Absorbance Measurement: Measure the absorbance at 734 nm.
- Calculation: Calculate the ABTS radical scavenging activity using the following formula:
 - Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the ABTS^{•+} solution without the sample, and A_{sample} is the absorbance of the reaction mixture with the sample.

This protocol is based on the spectrophotometric determination of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

- Hordein hydrolysate
- Angiotensin-I-Converting Enzyme (ACE) from rabbit lung
- Hippuryl-L-histidyl-L-leucine (HHL)
- Borate buffer (pH 8.3)
- Hydrochloric acid (HCl, 1 M)

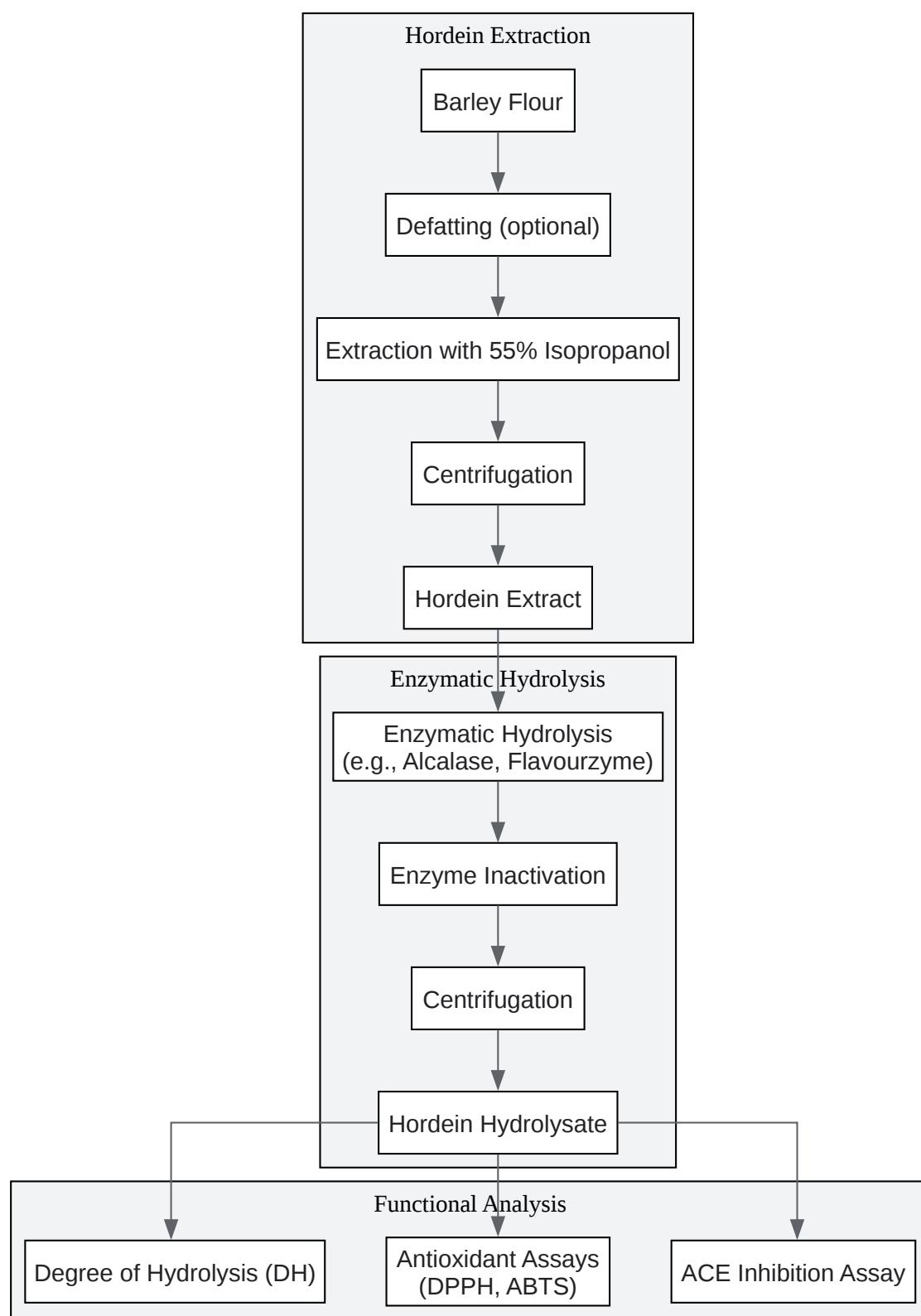
- Ethyl acetate
- Captopril (as a positive control)
- Spectrophotometer

Procedure:

- Reaction Mixture: Pre-incubate 10 μ L of the sample solution (hordein hydrolysate dissolved in borate buffer) with 10 μ L of ACE solution (e.g., 2 mU) at 37°C for 10 minutes.
- Substrate Addition: Add 50 μ L of HHL solution (e.g., 5 mM in borate buffer) to initiate the reaction.
- Incubation: Incubate the mixture at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 250 μ L of 1 M HCl.
- Extraction: Add 1.5 mL of ethyl acetate, vortex for 15 seconds, and centrifuge at 3000 x g for 10 minutes.
- Solvent Evaporation: Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent by heating at 95°C for 10 minutes.
- Reconstitution and Measurement: Dissolve the residue (hippuric acid) in 1 mL of deionized water and measure the absorbance at 228 nm.
- Calculation: Calculate the ACE inhibitory activity using the following formula:
 - Inhibition (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance with buffer instead of the sample, and A_{sample} is the absorbance with the sample.
- IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition versus the inhibitor concentration.

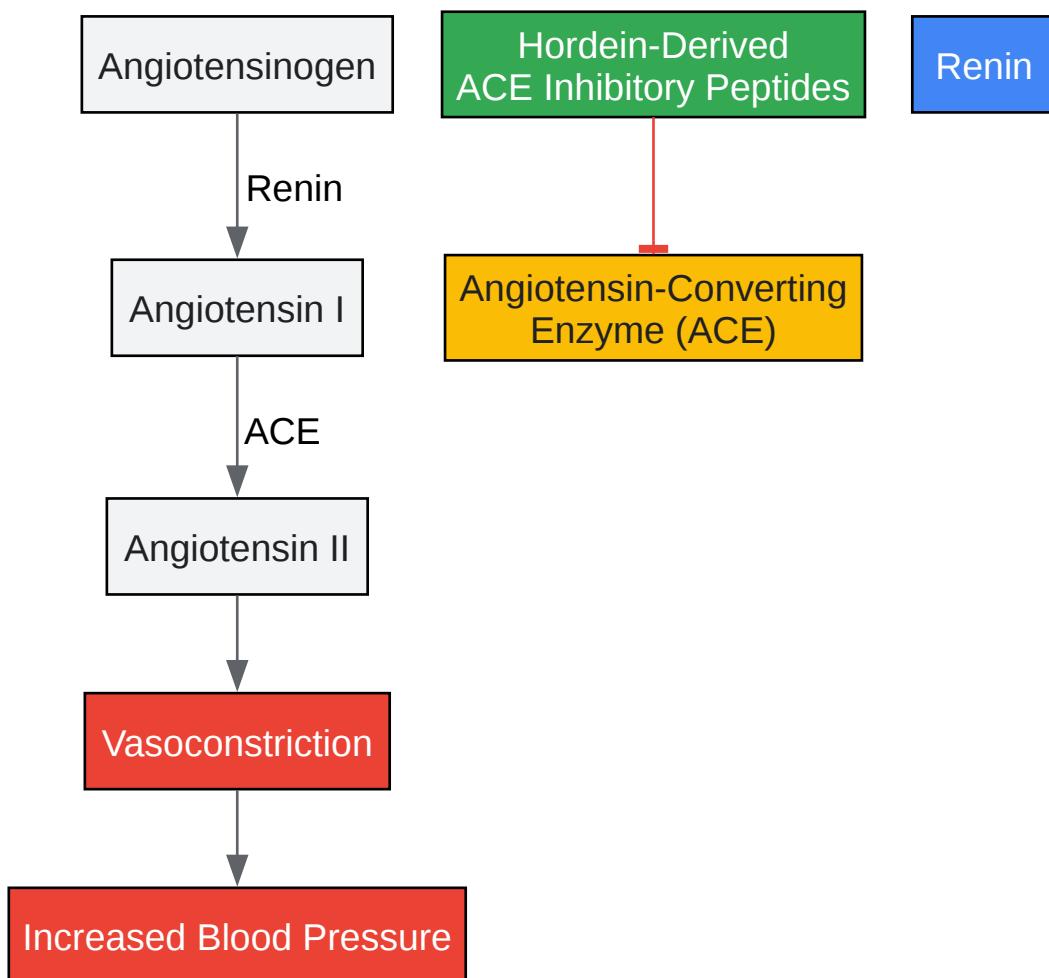
Visualizations

Experimental Workflow for Production and Functional Analysis of Hordein Hydrolysates

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Caption: Workflow for hordein hydrolysis and functional analysis.

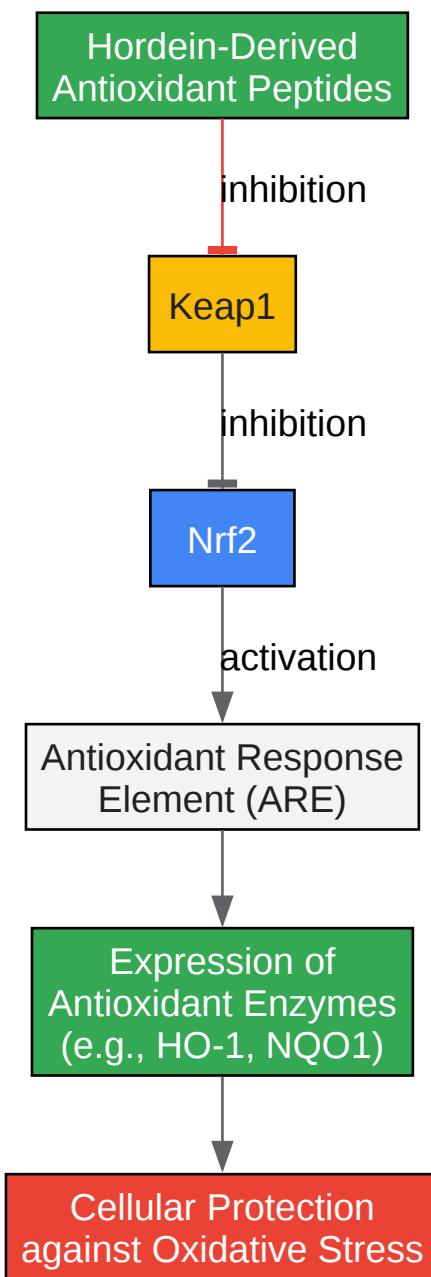
Signaling Pathway for ACE Inhibition by Hordein-Derived Peptides



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Caption: Inhibition of the Renin-Angiotensin System by hordein peptides.

Potential Antioxidant Signaling Pathway of Hordein-Derived Peptides



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